molecular formula C21H28N2O2 B5764003 1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine

1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B5764003
M. Wt: 340.5 g/mol
InChI Key: XFSRUESZAFQHJI-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as EBP, is a chemical compound that belongs to the class of piperazine derivatives. EBP is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders.

Mechanism of Action

EBP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. EBP also acts as a dopamine D2 receptor antagonist. The antidepressant and anxiolytic effects of EBP are believed to be mediated by its action on the serotonergic system, while the antipsychotic effects are believed to be mediated by its action on the dopaminergic system.
Biochemical and Physiological Effects:
EBP has been found to increase the levels of serotonin and dopamine in the brain. EBP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. EBP has been found to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

EBP has several advantages for lab experiments. EBP is readily available and can be synthesized in large quantities. EBP has a low toxicity profile and is well-tolerated in animal models. EBP has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using EBP in lab experiments. EBP has a short half-life, which may limit its effectiveness in some experiments. EBP may also have different effects in humans compared to animal models.

Future Directions

There are several future directions for EBP research. One direction is to further investigate the potential use of EBP in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate the potential use of EBP in the treatment of drug addiction and alcoholism. Additionally, future research could focus on optimizing the synthesis method for EBP and developing new analogs with improved pharmacological properties. Finally, future research could investigate the long-term effects of EBP use and its potential for abuse.
In conclusion, EBP is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. EBP acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor. EBP also acts as a dopamine D2 receptor antagonist. EBP has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. EBP has several advantages for lab experiments, but there are also limitations to its use. Future research could focus on further investigating the potential use of EBP in the treatment of neuropsychiatric disorders and developing new analogs with improved pharmacological properties.

Synthesis Methods

EBP can be synthesized by the reaction of 4-ethoxybenzyl chloride with 2-ethoxyphenylpiperazine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or toluene at room temperature. The final product is obtained after purification by column chromatography.

Scientific Research Applications

EBP has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. EBP has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. EBP has also been studied for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-24-19-11-9-18(10-12-19)17-22-13-15-23(16-14-22)20-7-5-6-8-21(20)25-4-2/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRUESZAFQHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260898

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